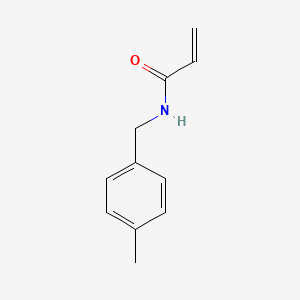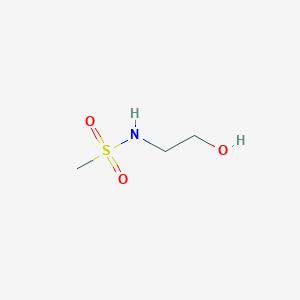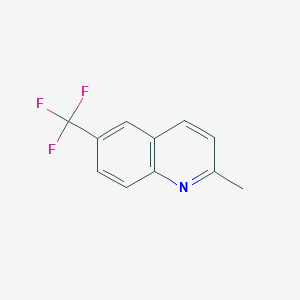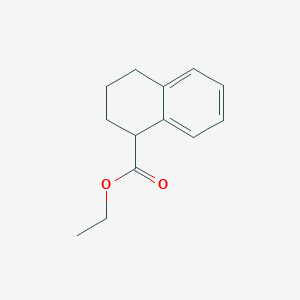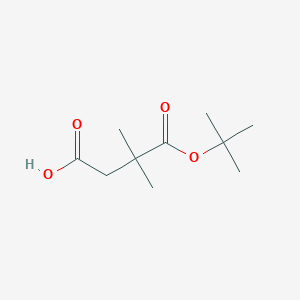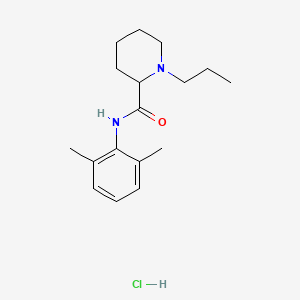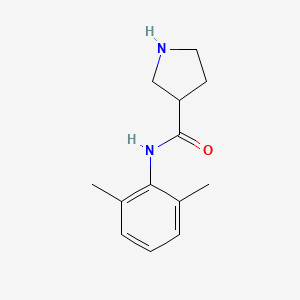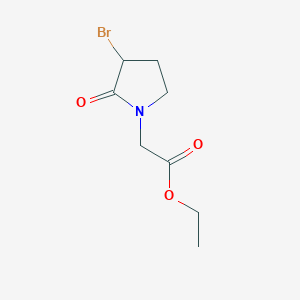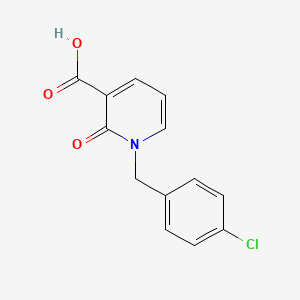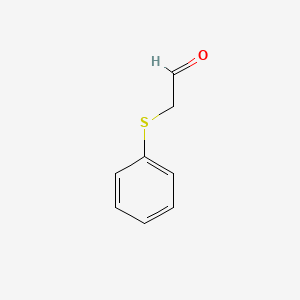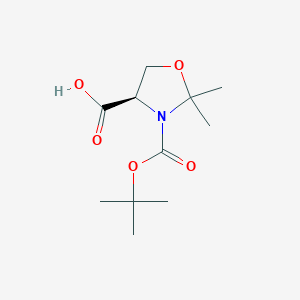
(R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
概要
説明
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be introduced into amino acids and peptides using di-tert-butyl dicarbonate (Boc2O) in a reaction where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group .Molecular Structure Analysis
The Boc group has a unique structure that allows it to protect amino groups during peptide synthesis. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . This process is known as deprotection and is a key step in peptide synthesis.科学的研究の応用
Biological Activities of Carboxylic Acids
Carboxylic acids, including structures similar to (R)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, are known to possess significant biological activities. A comprehensive review highlights the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids derived from plants. These compounds, including benzoic acid, cinnamic acid, and others, have been arranged to investigate correlations between structure and bioactivity, revealing that certain carboxylic acids exhibit high antioxidant activity and varying antimicrobial and anticancer properties depending on their structural composition (Godlewska-Żyłkiewicz et al., 2020).
Catalytic Processes
In catalytic processes, particularly in the resolution of racemates, carboxylic acids and their derivatives play a crucial role. Catalytic non-enzymatic kinetic resolution (KR) has become important in asymmetric synthesis, employing chiral catalysts for high enantioselectivity. This review updates on catalytic non-enzymatic KR, covering various types of compounds resolved through this method, demonstrating the versatility of carboxylic acid derivatives in catalysis (Pellissier, 2011).
Synthesis of Bioactive Compounds
Carboxylic acid derivatives are also pivotal in the synthesis of novel bioactive compounds. For instance, natural neo acids and neo alkanes, which include structures akin to this compound, demonstrate a range of biological activities and have applications in the cosmetic, agronomic, and pharmaceutical industries. These compounds have shown potential as antioxidants and anticancer agents (Dembitsky, 2006).
作用機序
Target of Action
The primary target of ®-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino acids and peptides . This compound is used as a protecting group for these molecules, particularly in the synthesis of peptides .
Mode of Action
The compound acts as a protecting group for amines, which are strong nucleophiles and bases . It is used to convert amines into carbamates, thereby protecting them from reactions that could alter their structure or function . The compound’s mode of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .
Biochemical Pathways
The compound plays a role in the biosynthetic pathways of peptides . It is involved in the formation of carbamates, which are intermediates in these pathways . The compound’s unique reactivity pattern, due to the crowded tert-butyl group, is highlighted in its applications in chemical transformations .
Pharmacokinetics
The compound’s pharmacokinetics involve its deprotection at high temperatures using a thermally stable ionic liquid . This process is efficient and sustainable, extending the possibility for extraction of water-soluble polar organic molecules . The ionic liquid used in this process has low viscosity and high thermal stability .
Result of Action
The result of the compound’s action is the protection of amino acids and peptides during synthesis . This protection allows for transformations of other functional groups without affecting the amines . After the synthesis, the compound can be removed through a deprotection process .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures facilitate the deprotection process , while the ionic liquid provides a beneficial effect due to its low viscosity and high thermal stability .
将来の方向性
特性
IUPAC Name |
(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)
